10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-
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Overview
Description
10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-: is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse chemical and biological properties. This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, which is further connected to the phenothiazine core. Phenothiazine derivatives have been extensively used in medicinal chemistry, particularly in the development of antipsychotic and antihistaminic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of 10H-phenothiazine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenothiazine core can undergo oxidation to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
Chemistry: 10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]- is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: Phenothiazine derivatives are known for their antipsychotic and antihistaminic effects. This specific derivative may have similar applications, although further research is needed to confirm its efficacy and safety .
Industry: In the industrial sector, phenothiazine derivatives are used as stabilizers for polymers and as intermediates in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]- is not fully understood. it is believed to involve interactions with various molecular targets, including enzymes and receptors. The sulfonyl group may enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic and antihistaminic properties.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistaminic drug also derived from phenothiazine.
Uniqueness: 10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives. This structural modification can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
CAS No. |
58010-07-4 |
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Molecular Formula |
C18H12ClNO2S2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-10H-phenothiazine |
InChI |
InChI=1S/C18H12ClNO2S2/c19-12-5-7-13(8-6-12)24(21,22)14-9-10-16-18(11-14)23-17-4-2-1-3-15(17)20-16/h1-11,20H |
InChI Key |
PRESJLIVVJBCFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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